![molecular formula C19H27FN2O3S B2885305 N-环己基-2-(1-((4-氟苯基)磺酰基)哌啶-2-基)乙酰胺 CAS No. 1021090-26-5](/img/structure/B2885305.png)
N-环己基-2-(1-((4-氟苯基)磺酰基)哌啶-2-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
药代动力学和代谢
药代动力学和代谢研究探讨了化合物在体内如何吸收、分布、代谢和排泄。例如,对乙酰氨基酚(一种众所周知的止痛药)的研究揭示了通过硫酸化和葡萄糖醛酸苷酸化等途径代谢药物的见解,突出了细胞色素 P450 和磺基转移酶 (SULT) 等酶在药物代谢中的作用 (Isaac V. Cohen 等,2018; M. Linakis 等,2018)。这些发现对于了解复杂化合物的代谢至关重要,并可以通过提出可能与其研究相关的代谢途径来为“N-环己基-2-(1-((4-氟苯基)磺酰基)哌啶-2-基)乙酰胺”的研究应用提供信息。
分子影像
分子影像研究,例如涉及使用正电子发射断层扫描 (PET) 放射性药物的研究,提供了对癌症等疾病中酶活性的无创测量。例如,对 [18F]DASA-23(一种新型 PET 放射性药物)的研究针对丙酮酸激酶 M2(一种参与糖酵解并在癌细胞中过表达的酶),展示了成像肿瘤代谢并可能指导治疗的潜力 (C. Beinat 等,2020)。该研究领域为探索新化合物在各种疾病中成像代谢过程中的应用提供了框架。
药物代谢和基因型效应
遗传学和药物代谢之间的相互作用是药物基因组学研究的一个关键领域,阐明了遗传变异如何影响药物的代谢。对 CYP2D6 和 SULT1A1 等酶的基因型的研究(这些酶参与他莫昔芬等药物的代谢)强调了遗传因素在治疗剂的药代动力学和动力学中的重要性 (J. Gjerde 等,2008)。了解这些遗传影响可以通过识别对这些化合物敏感或耐药的潜在遗传标记,为“N-环己基-2-(1-((4-氟苯基)磺酰基)哌啶-2-基)乙酰胺”等化合物的开发和应用提供信息。
作用机制
Mode of Action
It’s known that the compound is involved in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound is also involved in the catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Result of Action
The compound’s involvement in the Suzuki–Miyaura cross-coupling reaction and catalytic protodeboronation of alkyl boronic esters suggests it plays a role in carbon–carbon bond formation and alkene hydromethylation .
Action Environment
It’s known that boronic acids and their esters, which are related to this compound, are only marginally stable in water .
属性
IUPAC Name |
N-cyclohexyl-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27FN2O3S/c20-15-9-11-18(12-10-15)26(24,25)22-13-5-4-8-17(22)14-19(23)21-16-6-2-1-3-7-16/h9-12,16-17H,1-8,13-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZLFDBLANXFTRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。